

# Spectroscopic Characterization of 5-(Benzylxy)isophthalic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **5-(Benzylxy)isophthalic acid**

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **5-(benzylxy)isophthalic acid**, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The structural confirmation of this molecule is paramount, relying critically on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral data, detailed experimental protocols, and the interpretation of key spectroscopic features.

## Molecular Structure

**5-(benzylxy)isophthalic acid** ( $C_{15}H_{12}O_5$ ) is an aromatic dicarboxylic acid featuring a benzylxy substituent. The unique arrangement of its functional groups—two carboxylic acid moieties and a benzyl ether group on a central benzene ring—gives rise to a distinct spectroscopic fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-(benzylxy)isophthalic acid**, both  $^1H$  and  $^{13}C$  NMR provide definitive structural information. The data presented below is based on published values for this compound and its structural analogs.[\[1\]](#)

## $^1H$ NMR Spectroscopy

The proton NMR spectrum reveals five distinct sets of signals corresponding to the different proton environments in the molecule. The acidic protons of the carboxylic acid groups often exhibit a broad singlet at a significantly downfield chemical shift.

Table 1: Expected  $^1\text{H}$  NMR Data for **5-(benzyloxy)isophthalic acid** (in  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Protons	Multiplicity	Coupling Constant (J, Hz)	Assignment
<b>~13.35</b>	<b>2H</b>	<b>Broad s</b>	-	<b>-COOH</b>
~8.11	1H	t (triplet)	~1.4	Ar-H (H-2)
~7.76	2H	d (doublet)	~1.4	Ar-H (H-4, H-6)
~7.57 - 7.33	5H	m (multiplet)	-	Ar-H (Phenyl of benzyl)

| ~5.25 | 2H | s (singlet) | - | -OCH<sub>2</sub>-Ph |

- Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear as a very broad singlet far downfield (~13.35 ppm), which can exchange with  $\text{D}_2\text{O}$ .
- Isophthalate Ring Protons (Ar-H): The aromatic proton at the C2 position, situated between the two carboxyl groups, appears as a triplet at approximately 8.11 ppm. The two equivalent protons at C4 and C6 are observed as a doublet around 7.76 ppm.
- Benzyl Group Protons: The five protons on the phenyl ring of the benzyl group resonate as a complex multiplet between 7.33 and 7.57 ppm. The two benzylic protons (-OCH<sub>2</sub>-) are chemically equivalent and appear as a sharp singlet around 5.25 ppm, as they have no adjacent protons to couple with.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than 15 signals are expected. Aromatic carbons and carbonyl carbons are particularly diagnostic.

Table 2: Expected  $^{13}\text{C}$  NMR Data for **5-(benzyloxy)isophthalic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~166.0	-COOH
~158.0	Ar-C (C-5, attached to -O)
~136.0	Ar-C (ipso-C of benzyl)
~132.0	Ar-C (C-1, C-3)
~129.0 - 128.0	Ar-C (Phenyl of benzyl)
~123.0	Ar-C (C-2)
~119.0	Ar-C (C-4, C-6)

| ~70.0 | -OCH<sub>2</sub>- |

- Carbonyl Carbons (-COOH): The carbons of the two equivalent carboxylic acid groups are significantly deshielded and appear around 166 ppm.
- Aromatic Carbons (Ar-C): The carbon atom of the isophthalate ring attached to the benzyloxy group (C-5) is found at approximately 158 ppm. The carbons bearing the carboxylic acid groups (C-1, C-3) are located near 132 ppm.[2][3] The remaining aromatic carbons of both rings appear in the typical region of 119-136 ppm.
- Benzylic Carbon (-OCH<sub>2</sub>-): The aliphatic carbon of the benzyl ether linkage is observed further upfield, around 70 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of **5-(benzyloxy)isophthalic acid** is dominated by absorptions from the carboxylic acid and ether functional groups.

Table 3: Expected IR Absorption Frequencies for **5-(benzyloxy)isophthalic acid**

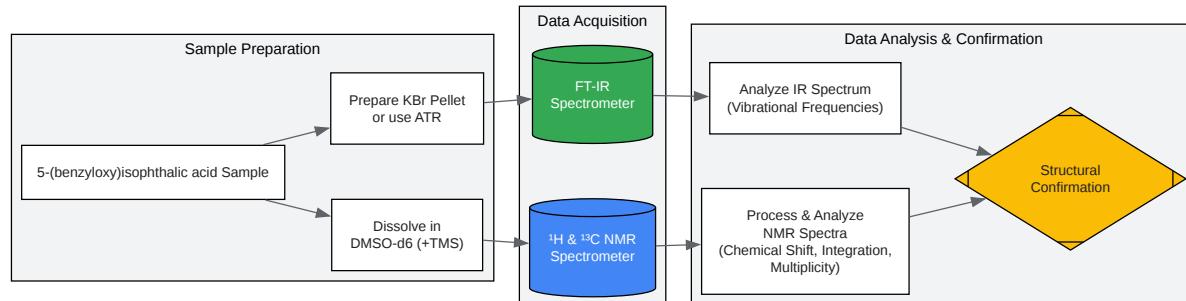
Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 2500 (very broad)	O-H stretch	Carboxylic Acid (H-bonded dimer)
~3100 - 3000	C-H stretch	Aromatic
~1725 - 1680 (strong, sharp)	C=O stretch	Carboxylic Acid
~1600, ~1450	C=C stretch	Aromatic Ring
~1300 - 1200	C-O stretch	Carboxylic Acid and Ether

| ~950 - 910 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

- O-H Stretch: A hallmark of carboxylic acids is the extremely broad absorption band spanning from 2500 to 3300 cm<sup>-1</sup>, which is due to the strong hydrogen bonding between molecules forming a dimer.[4][5][6][7]
- C=O Stretch: A very strong and sharp absorption peak appears in the region of 1725-1680 cm<sup>-1</sup> corresponding to the carbonyl stretch of the carboxylic acid.[4][7] Conjugation with the aromatic ring influences its exact position.
- C-O Stretches: The spectrum will show strong C-O stretching vibrations between 1200 and 1300 cm<sup>-1</sup>, arising from both the carboxylic acid and the benzyl ether linkage.[4][5]
- Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm<sup>-1</sup>, while characteristic aromatic C=C ring stretching absorptions appear around 1600 and 1450 cm<sup>-1</sup>.

## Experimental Workflow and Protocols

Accurate spectroscopic data acquisition requires careful sample preparation and adherence to established protocols.



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Caption: Experimental workflow for spectroscopic characterization.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **5-(benzyloxy)isophthalic acid**.
- Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is a suitable solvent for carboxylic acids.
- Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for both nuclei should be employed. For <sup>13</sup>C NMR, a sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

## FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the dry **5-(benzyloxy)isophthalic acid** sample into a fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
- Pressing: Transfer the mixture to a pellet press and apply several tons of pressure to form a thin, transparent pellet.
- Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Analysis: Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

## Conclusion

The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of **5-(benzyloxy)isophthalic acid**. The  $^1\text{H}$  NMR spectrum confirms the number and connectivity of protons, while the  $^{13}\text{C}$  NMR spectrum elucidates the carbon framework. FT-IR spectroscopy validates the presence of key functional groups, notably the carboxylic acid and benzyl ether moieties. Together, these techniques are indispensable for confirming the identity, structure, and purity of this compound in research and development settings.

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